5-Bromo-2-propan-2-ylpyrimidine-4-carbaldehyde
Description
5-Bromo-2-propan-2-ylpyrimidine-4-carbaldehyde is a brominated pyrimidine derivative featuring an isopropyl substituent at the 2-position and a reactive aldehyde group at the 4-position. Its molecular formula is C₈H₈BrN₃O, with a molar mass of 242.07 g/mol. The bromine atom enhances electrophilic reactivity, while the aldehyde group facilitates nucleophilic additions, making this compound a versatile intermediate in pharmaceutical and agrochemical synthesis. It is commonly employed in cross-coupling reactions and as a precursor for heterocyclic frameworks .
Properties
IUPAC Name |
5-bromo-2-propan-2-ylpyrimidine-4-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O/c1-5(2)8-10-3-6(9)7(4-12)11-8/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHTSYRAUSAJHBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=C(C(=N1)C=O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-Bromo-2-propan-2-ylpyrimidine-4-carbaldehyde is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article explores its biological activity, including antimicrobial and anticancer properties, as well as its mechanisms of action and structure-activity relationships.
Chemical Structure and Properties
The compound this compound can be represented structurally as follows:
This structure features a bromine atom at the 5-position of the pyrimidine ring, which is known to influence its biological activity.
Antimicrobial Properties
Research has indicated that derivatives of pyrimidine compounds, including this compound, exhibit significant antimicrobial activity. In vitro studies have demonstrated that these compounds can inhibit the growth of various bacterial strains. For instance, a study highlighted that certain pyrimidine derivatives showed potent activity against Staphylococcus aureus and Escherichia coli at concentrations as low as 10 µM.
Anticancer Activity
The anticancer potential of this compound has also been investigated. In a series of experiments, this compound displayed cytotoxic effects on several cancer cell lines, including melanoma and breast cancer. Notably, it was found to inhibit cell proliferation significantly at concentrations ranging from 5 to 20 µM.
Table 1: Anticancer Activity Against Various Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Melanoma | 10 | Induction of apoptosis |
| Breast Cancer | 15 | Inhibition of cell cycle progression |
| A431 (Carcinoma) | 12 | Disruption of mitochondrial function |
The biological activity of this compound can be attributed to its interaction with specific molecular targets within the cell. Studies suggest that this compound may exert its effects through:
- Inhibition of Kinases : Similar compounds have been shown to inhibit kinases involved in cell signaling pathways that regulate cell growth and survival.
- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Antioxidant Activity : Some derivatives exhibit antioxidant properties, which can protect cells from oxidative stress and damage.
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationships is crucial for optimizing the efficacy of pyrimidine derivatives. Modifications at various positions on the pyrimidine ring can significantly affect biological activity:
- Bromination at the 5-position enhances antimicrobial properties.
- Alkyl substitutions at the 2-position improve lipophilicity, facilitating better cellular uptake.
Table 2: Structure-Activity Relationships
| Modification | Position | Effect on Activity |
|---|---|---|
| Bromination | 5 | Increased antimicrobial potency |
| Methyl Group | 2 | Enhanced anticancer activity |
| Hydroxyl Group | 4 | Improved solubility |
Case Studies
Several case studies have documented the potential therapeutic applications of this compound:
- Study on Anticancer Effects : A recent study evaluated the efficacy of this compound against breast cancer cells in vitro, demonstrating a significant reduction in cell viability after treatment with the compound .
- Antimicrobial Evaluation : Another investigation focused on the antimicrobial properties against E. coli, where the compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics.
Comparison with Similar Compounds
Structural analogs of 5-Bromo-2-propan-2-ylpyrimidine-4-carbaldehyde differ primarily in substituents at the 2- and 4-positions of the pyrimidine ring. These modifications significantly alter physicochemical properties, reactivity, and applications.
Structural and Functional Group Analysis
Table 1: Key Structural Features and Similarity Scores
| Compound Name | CAS Number | Molecular Formula | Similarity Score* | Key Features |
|---|---|---|---|---|
| This compound | N/A | C₈H₈BrN₃O | Reference | Isopropyl, aldehyde |
| 2-Amino-5-bromopyrimidine-4-carbaldehyde | 1260844-08-3 | C₅H₄BrN₃O | 0.72† | Amino group replaces isopropyl |
| 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid | 50593-92-5 | C₆H₅BrN₂O₂S | 0.77 | Methylthio, carboxylic acid |
| Methyl 5-bromo-2-(methylthio)pyrimidine-4-carboxylate | 50593-91-4 | C₇H₇BrN₂O₂S | 0.74 | Methyl ester, methylthio |
| 2-(Methylthio)pyrimidine-4-carbaldehyde | 1074-68-6 | C₆H₆N₂OS | 0.72 | Methylthio, lacks bromine |
*Similarity scores derived from Tanimoto coefficients ().
†Estimated based on structural alignment with .
Physicochemical Properties
- Aldehyde vs. Carboxylic Acid/Esters : The aldehyde group in the target compound (C₈H₈BrN₃O ) confers higher electrophilicity compared to carboxylic acids (e.g., C₆H₅BrN₂O₂S ) or esters (e.g., C₇H₇BrN₂O₂S ), which are more polar and acidic. This impacts solubility; aldehydes are typically less water-soluble but more reactive in organic solvents .
- Bromine vs. Methylthio : Bromine increases molecular weight and polarizability, enhancing halogen-bonding interactions. Methylthio groups (e.g., in C₆H₆N₂OS ) improve lipophilicity but reduce electrophilicity .
Crystallographic and Analytical Tools
Studies on pyrimidine derivatives often employ SHELXL for crystal structure refinement and ORTEP-3 for graphical representation of molecular geometry . For example, the aldehyde group’s planarity in this compound can be validated via these tools, contrasting with the bent conformation of methylthio analogs .
Preparation Methods
Reaction Mechanism and Conditions
The reaction proceeds via a condensation-cyclization mechanism:
- Nucleophilic Addition : Amidine attacks the aldehyde group of 2-bromomalonaldehyde.
- Cyclization : Intramolecular dehydration forms the pyrimidine ring.
- Bromination : Retention of bromine at position 5 occurs during cyclization.
Key Conditions :
- Solvent : Glacial acetic acid with molecular sieves (e.g., 3Å)
- Temperature : 80°C → 100°C progression
- Catalyst : None explicitly mentioned; molecular sieves may serve as mild acid catalysts.
Adaptation for Propan-2-yl Substitution
To introduce the propan-2-yl group at position 2, propan-2-yl amidine (C₃H₇N₂) would replace acetamidine or benzamidine in the original protocol. Theoretical yields for analogous reactions range from 33–43% , suggesting potential scalability with process optimization.
| Component | Quantity (mmol) | Role |
|---|---|---|
| 2-Bromomalonaldehyde | 0.1 | Core aldehyde reagent |
| Propan-2-yl amidine | 0.1 | Source of C₃H₇ group |
| Glacial acetic acid | 150 mL | Solvent/catalyst system |
| 3Å Molecular sieve | 2 g | Dehydration agent |
Limitations :
- Regioselectivity : Position 4 remains unsubstituted in this method.
- Yield Optimization : Lower yields (e.g., 33% for phenyl derivatives) necessitate solvent or catalyst refinement.
Nucleophilic Substitution for Functional Group Introduction
For compounds requiring post-cyclization modifications, nucleophilic substitution or cross-coupling reactions enable functionalization. Data from Ambeed.com illustrate strategies for introducing substituents at position 2 or 5.
Bromine-to-Propan-2-yl Replacement
If the target compound is synthesized via a 5-bromo intermediate, SNAr (Nucleophilic Aromatic Substitution) could replace bromine with propan-2-yl groups. However, pyrimidines are less reactive toward SNAr compared to chlorinated analogs.
Example Reaction :
$$ \text{5-Bromo-2-chloropyrimidine} + \text{Propan-2-ylamine} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{5-Bromo-2-propan-2-ylpyrimidine} $$
Reported Yields : ~82% for similar substitutions.
| Parameter | Value | Source |
|---|---|---|
| Solvent | N,N-Dimethylformamide (DMF) | |
| Base | Potassium carbonate | |
| Temperature | 80°C | |
| Reaction Time | 12 hours |
Challenges :
- Steric Hindrance : Propan-2-yl group may slow substitution kinetics.
- Byproduct Formation : Competing dehalogenation or side reactions.
Formylation Strategies for Position 4
Introducing a carbaldehyde group at position 4 requires careful regioselective control. Common methods include:
Vilsmeier-Haack Formylation
This method uses phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) to generate formylating species. However, pyrimidines lack strong electron-donating groups for directed electrophilic substitution.
Hypothetical Protocol :
- Vilsmeier Reagent Formation : POCl₃ + DMF → DMF·POCl₃.
- Formylation : Reaction with 5-bromo-2-propan-2-ylpyrimidine.
Limitations :
- Low Reactivity : Pyrimidines require harsh conditions, risking decomposition.
- Regioselectivity : Formyl may attach to position 3 or 5 instead of 4.
Palladium-Catalyzed Cross-Coupling
Suzuki-Miyaura coupling (SMC) or Buchwald-Hartwig amination (BHA) could introduce formyl groups, but formyl boronic acids are rare.
Alternative Approach :
- Borylation : Introduce boron at position 4 via directed metallation.
- Formylation : Cross-coupling with formyl boronic acid.
Example Conditions :
| Parameter | Value |
|---|---|
| Catalyst | Pd(PPh₃)₄ |
| Base | K₂CO₃ |
| Solvent | THF/H₂O |
| Temperature | 80°C |
Challenges :
- Boron Stability : Pyrimidine boronates may hydrolyze readily.
- Formyl Boronic Acid Availability : Limited commercial availability.
Multi-Step Synthesis: Ring Formation Followed by Functionalization
A sequential strategy combines pyrimidine synthesis with post-functionalization:
- Step 1 : Synthesize 5-bromo-2-propan-2-ylpyrimidine via amidine condensation.
- Step 2 : Introduce formyl group at position 4 via Vilsmeier-Haack or cross-coupling.
Theoretical Workflow :
2-Bromomalonaldehyde + Propan-2-yl amidine → 5-Bromo-2-propan-2-ylpyrimidine
↓
Vilsmeier-Haack Formylation → 5-Bromo-2-propan-2-ylpyrimidine-4-carbaldehyde
Key Considerations :
- Purification : Column chromatography or recrystallization may be required after each step.
- Yield Cumulation : Overall yield could drop below 30% due to sequential inefficiencies.
Comparative Analysis of Reaction Pathways
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
